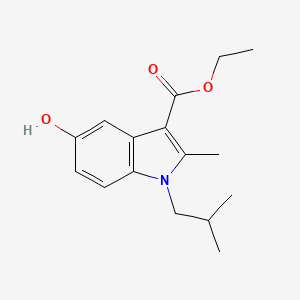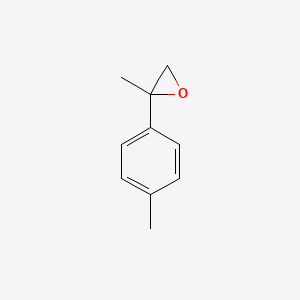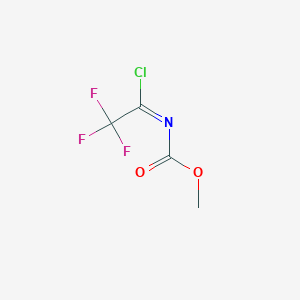
1-cyclohexanecarbonylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reactive Extraction of Carboxylic Acids
Carboxylic acids, including 1-cyclohexanecarbonylpyrrolidine-2-carboxylic acid, have been explored for their separation from aqueous solutions using organic solvents and supercritical fluids. The efficiency of using 1-octanol and supercritical CO2 for the extraction of various carboxylic acids has been compared, highlighting supercritical CO2 as a preferred solvent due to its environmentally friendly properties and efficiency in separation processes (Djas & Henczka, 2018).
Indole Synthesis
Indole alkaloids, which range from lysergic acid to vincristine, have significant interest in organic chemistry. Research on indole synthesis has expanded, offering a classification for all indole syntheses and highlighting the importance of carboxylic acids in these processes. This framework aims to guide new approaches to indole nucleus construction and classify them to understand the history and current state of indole synthesis (Taber & Tirunahari, 2011).
Catalytic Oxidation of Cyclohexene
The catalytic oxidation of cyclohexene, which can lead to various products with different oxidation states, is essential for the chemical industry. Controlled oxidation reactions for cyclohexene that afford targeted products are valuable for both academic and industrial applications. This review summarizes recent advances in selective catalytic oxidation of cyclohexene, highlighting the importance of choosing appropriate oxidants and understanding reaction mechanisms (Cao et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, as biorenewable chemicals, have potential uses in the production of industrial chemicals through microbial fermentation. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae pose challenges. Understanding these effects and identifying metabolic engineering strategies to increase microbial robustness is crucial for improving industrial performance and expanding the applications of carboxylic acids in biotechnology (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) has gained attention due to the interest in producing organic acids via fermentation for bio-based plastics. This review focuses on solvent developments for LLX of carboxylic acids, discussing composite solvents, nitrogen-based and phosphorous-based extractants, and ionic liquids. It highlights the challenges and advancements in solvent selection and regeneration strategies, aiming to improve the economic feasibility and efficiency of the LLX process for carboxylic acids (Sprakel & Schuur, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKVQQRIKXMAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)



![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)
![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)



![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)
